molecular formula C35H24 B1199606 1,3-Dipyrenylpropane CAS No. 61549-24-4

1,3-Dipyrenylpropane

Cat. No. B1199606
CAS RN: 61549-24-4
M. Wt: 444.6 g/mol
InChI Key: OUEIPKXVZRHNIB-UHFFFAOYSA-N
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Description

1,3-Dipyrenylpropane is a chemical compound with the molecular formula C35H24 . It belongs to the class of organic compounds known as pyrenes . Pyrenes are compounds containing a pyrene moiety, which consists of four fused benzene rings, resulting in a flat aromatic system .


Molecular Structure Analysis

The molecular structure of 1,3-Dipyrenylpropane is characterized by an average mass of 444.565 Da and a monoisotopic mass of 444.187805 Da . It is composed of two pyrene groups attached to a propane group .


Physical And Chemical Properties Analysis

1,3-Dipyrenylpropane has a boiling point of 668.7±25.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . Its vapour pressure is 0.0±1.0 mmHg at 25°C, and it has an enthalpy of vaporization of 94.7±0.8 kJ/mol .

Scientific Research Applications

  • Microfluidity in Micelles

    1,3-Dipyrenylpropane was used as a probe for microfluidity measurements in aqueous micellar solutions with sodium dodecyl sulphate. It demonstrated effective intramolecular excimer formation, which was found to agree well with fluorescence depolarization measurements (Zachariasse, 1978).

  • Monitoring Structural Changes in Membranes

    This compound was embedded in phospholipid vesicles and biological membranes to monitor dynamic properties of membrane lipids. Its sensitivity to temperature-induced phase transitions in dimyristoyl phosphatidylcholine vesicles was particularly noted. This application highlights its utility in studying membrane structure and the effects of physical changes and chemical agents (Melnick et al., 1981).

  • Excimer Formation in Silicate Sol-Gel

    The steady-state emission and fluorescence lifetimes of 1,3-Dipyrenylpropane in silicate sol-gel and xerogel matrices were studied. The research found significant changes in the fluorescence spectra in gel and xerogel conditions, indicating the influence of microviscosity on intramolecular motions within gel pores (Kweon et al., 1996).

  • Solvent Effects on Intramolecular Excimer Formation

    This study explored the excimer:monomer fluorescence intensity ratios of 1,3-Dipyrenylpropane in different mixed solvents. The results provided insights into the kinetics of excimer formation (Henderson et al., 1981).

  • Investigation in Human Blood Platelets

    1,3-Dipyrenylpropane's excimer formation was investigated in human blood platelets, highlighting its sensitivity to changes in lipidic membrane structure. This application underscores its potential in biomedical research, especially in the study of cellular structures (Viriot et al., 1984).

  • Micellar Properties Study

    The compound was used in a study to understand the micellar properties of a mixed surfactant system. The research provided insights into the microenvironmental properties of mixed micelles, again highlighting the compound's role in studying microfluidity and membrane dynamics (Hierrezuelo et al., 2005).

properties

IUPAC Name

1-(3-pyren-1-ylpropyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24/c1(4-22-10-12-28-16-14-24-6-2-8-26-18-20-30(22)34(28)32(24)26)5-23-11-13-29-17-15-25-7-3-9-27-19-21-31(23)35(29)33(25)27/h2-3,6-21H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEIPKXVZRHNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210536
Record name 1,3-Di-(1-pyrenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dipyrenylpropane

CAS RN

61549-24-4
Record name 1,3-Di-(1-pyrenyl)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061549244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Di-(1-pyrenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
GG Ortiz, F Pacheco-Moisés, M El Hafidi… - Disease …, 2008 - content.iospress.com
It has been suggested that mitochondrial dysfunction and defects in membrane structure could be implied in AD pathogenesis. The aim of the present work was the study of membrane …
Number of citations: 38 content.iospress.com
MS Gwon, YH Lee, BT An, MY Lee - Bulletin of the Korean …, 1996 - koreascience.kr
The steady-state emission and fluorescence lifetimes of 1, 3-dipyrenylpropane were measured in silicate sol-gel and xerogel matrices. In sol solution, the fluorescence emission spectra …
Number of citations: 2 koreascience.kr
KB Ridder, CJ Davies-Cutting, IW Kellaway - International Journal of …, 2005 - Elsevier
PURPOSE:: To find surfactants soluble in the two hydrofluoroalkane (HFA) propellants, HFA-134a and HFA-227ea; to compare surfactant solubility in the two propellants with those in …
Number of citations: 45 www.sciencedirect.com
O Regev, R Zana - Journal of colloid and interface science, 1999 - Elsevier
The aggregation behavior of Tyloxapol, a nonionic surfactant oligomer with a repeating unit close to Triton X-100 (TX100), and a maximum degree of polymerization of about 7, has …
Number of citations: 132 www.sciencedirect.com
M Benrraou, BL Bales, R Zana - The Journal of Physical Chemistry …, 2003 - ACS Publications
The surfactants cesium, tetramethylammonium, tetraethylammonium, tetrapropylammonium and tetrabutylammonium dodecyl sulfates (CsDS, TMADS, TEADS, TPADS, and TBADS) …
Number of citations: 335 pubs.acs.org
JM Hierrezuelo, J Aguiar, CC Ruiz - Colloids and Surfaces A …, 2005 - Elsevier
A fluorescence probe study on micellization of the binary surfactant system formed by n-octyl-β-d-thioglucopyranoside (OTG) and sodium dodecyl sulphate (SDS) in 0.1M NaCl aqueous …
Number of citations: 37 www.sciencedirect.com
S Miyagishi, H Kurimoto, T Asakawa - Langmuir, 1995 - ACS Publications
Microviscosity in micellar solutions oflV-dodecanoyl-, IV-tetradecanoyl-, andIV-hexadecanoyl-DL-valinates was determined as a function of NaCl concentration with two fluorescence …
Number of citations: 35 pubs.acs.org
CN Henderson, BK Selinger, AR Watkins - Journal of Photochemistry, 1981 - Elsevier
Measurements of excimer:monomer fluorescence intensity ratios for two pyrene derivatives, 1,3-dipyrenylpropane and 1,10-dipyrenyldecane, in two different types of mixed solvent are …
Number of citations: 23 www.sciencedirect.com
RL Melnick, HC Haspel, M Goldenberg… - Biophysical …, 1981 - cell.com
1,3-dipyrenylpropane (PC3P) and bis(4-biphenylmethyl)ether, two molecules that form intramolecular excimers, were embedded in phospholipid vesicles and biological membranes to …
Number of citations: 74 www.cell.com
S Miyagishi, H Kurimoto, T Asakawa - … of the Chemical Society of Japan, 1995 - journal.csj.jp
The dependence of microviscosity on salt and surfactant concentrations was determined in micellar solutions of alkyltrimethylammonium bromides by using two fluorescent probes, …
Number of citations: 17 www.journal.csj.jp

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